ácidos benzóicos metoxi y sus derivados

O-Methoxybenzoic Acids and Derivatives are a class of organic compounds featuring an methoxyl group attached to the benzoic acid moiety. These compounds are widely utilized in various applications, including pharmaceuticals, agrochemicals, and industrial processes.

The O-methoxy group introduces unique reactivity to the parent benzoic acid structure, enhancing its solubility and lipophilicity. This modification can significantly impact the physicochemical properties and biological activities of the molecule. In drug discovery, these derivatives often exhibit improved pharmacokinetic profiles due to their altered hydrophilic-lipophilic balance.

Moreover, O-methoxybenzoic acids and their derivatives are crucial intermediates in the synthesis of a wide range of compounds, such as antioxidants, dyes, and polymer precursors. Their versatility makes them valuable tools in both academic research and industrial settings.

The presence of the methoxyl group can influence the compound's interaction with biomolecules, potentially affecting its binding affinity and selectivity. This feature renders these molecules suitable for probing enzyme mechanisms or serving as lead compounds in drug development efforts.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

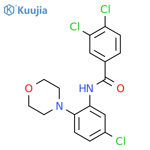

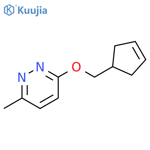

|

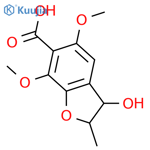

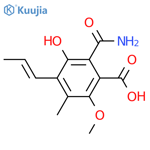

N/A | 72023-40-6 | C11H14O4 |

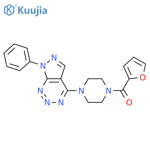

|

2,3-Dihydro-5-methoxy-6-methyl-7--1-oxo-4(1H)-isoindolcarbonsaeure | 99307-44-5 | C16H19NO5 |

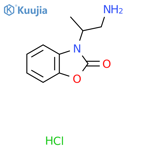

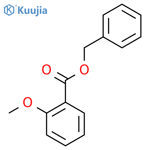

|

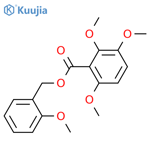

Benzoic acid, 2-methoxy-, phenylmethyl ester | 75679-47-9 | C15H14O3 |

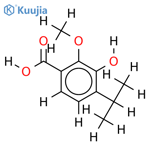

|

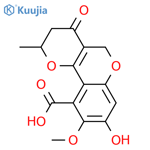

Asperterreusine B | 2270867-32-6 | C12H14O6 |

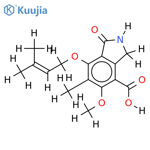

|

Citromycetin; 2S,3-Dihydro, 9-Me ether | 959634-78-7 | C15H14O7 |

|

2-Hydroxybenzyl alcohol; 2-Me ether, α-O-(2,3,6-trimethoxybenzoyl) | 81532-09-4 | C18H20O6 |

|

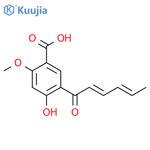

4-Hydroxy-2-methoxy-5-(1-oxo-2,4-hexadienyl)benzaldehyde; 7-Carboxylic acid | 1703754-79-3 | C14H14O5 |

|

Fendlerinine B | 2098405-78-6 | C28H39NO8 |

|

nigerloxin | 477935-15-2 | C13H15NO5 |

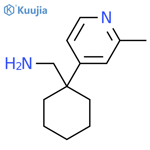

|

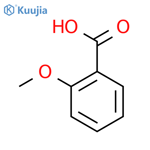

2-Methoxybenzoic acid | 579-75-9 | C8H8O3 |

Literatura relevante

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

Proveedores recomendados

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados